molecular formula C11H10FN3OS B6168852 6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide CAS No. 1409131-21-0

6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide

Cat. No. B6168852
CAS RN: 1409131-21-0
M. Wt: 251.3
InChI Key:
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Description

Synthesis Analysis

Thiazole derivatives have been synthesized for their diverse biological activities . The synthesis of similar compounds involves various chemical reactions, but specific synthesis methods for “6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide” are not explicitly mentioned in the literature.


Molecular Structure Analysis

Thiazole, a component of this compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their specific structures and targets. For instance, some thiazole derivatives have been found to inhibit certain enzymes or modulate specific receptors . The exact mechanism of action for “6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide” is not specified in the literature.

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. While some general safety information is available for related compounds , specific safety and hazard information for “6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide” is not provided in the literature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide involves the reaction of 6-fluoronicotinic acid with 4-methyl-2-thiazolylamine to form 6-fluoro-N-(4-methyl-2-thiazolyl)nicotinamide, which is then reacted with formaldehyde and hydrogen cyanide to form 6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]nicotinamide. This compound is then reacted with acetic anhydride to form the final product, 6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide.", "Starting Materials": [ "6-fluoronicotinic acid", "4-methyl-2-thiazolylamine", "formaldehyde", "hydrogen cyanide", "acetic anhydride" ], "Reaction": [ "Step 1: 6-fluoronicotinic acid is reacted with 4-methyl-2-thiazolylamine in the presence of a coupling agent such as EDCI or HATU to form 6-fluoro-N-(4-methyl-2-thiazolyl)nicotinamide.", "Step 2: 6-fluoro-N-(4-methyl-2-thiazolyl)nicotinamide is reacted with formaldehyde and hydrogen cyanide in the presence of a base such as triethylamine to form 6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]nicotinamide.", "Step 3: 6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]nicotinamide is reacted with acetic anhydride in the presence of a base such as pyridine to form the final product, 6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide." ] }

CAS RN

1409131-21-0

Product Name

6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide

Molecular Formula

C11H10FN3OS

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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